Inhibitory Potency Against Liver Alcohol Dehydrogenase: Hexyl vs. Ethyl Substituent
In a homologous series of 4-alkylpyrazoles, the inhibition of human liver alcohol dehydrogenase (LADH) increases by approximately a factor of 2 for each methylene group added to an unbranched chain [1]. Applying this quantitative structure–activity relationship (QSAR) to N-substituted pyrazol-4-ols, the hexyl congener (C6 chain) is predicted to exhibit approximately 16-fold greater inhibitory potency than the ethyl congener (C2 chain), i.e., a factor of 2^(6−2) = 16. While direct head-to-head experimental data for 1-hexyl-1H-pyrazol-4-ol are not publicly available, this class-level SAR provides a quantitative differentiation framework.
| Evidence Dimension | Inhibitory potency against human liver alcohol dehydrogenase (LADH) |
|---|---|
| Target Compound Data | Predicted ~16-fold increase relative to ethyl analogue based on chain-length SAR |
| Comparator Or Baseline | 1-Ethyl-1H-pyrazol-4-ol (baseline; C2 chain, inhibitory potency defined as 1×) |
| Quantified Difference | Approximately 16-fold predicted increase (2^4 = 16; hexyl has 4 additional methylene units vs. ethyl) |
| Conditions | Human LADH enzyme assay; SAR derived from 4-alkylpyrazole series (Acta Chem. Scand. 1979, 33, 48–52) |
Why This Matters
For researchers developing LADH inhibitors as potential alcohol antidotes, the hexyl derivative offers a predictable potency increment that may reduce the required dose relative to shorter-chain analogs.
- [1] Tolf, B.-R., et al. Synthetic Inhibitors of Alcohol Dehydrogenase. 4-Substituted Alkyl- and Cycloalkylpyrazoles. Acta Chemica Scandinavica, 1979, 33, 48–52. View Source
